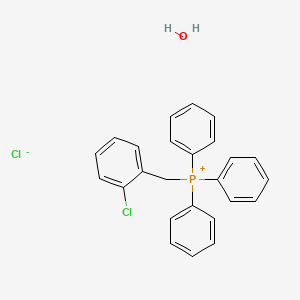

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate

CAS No.:

Cat. No.: VC13586174

Molecular Formula: C25H23Cl2OP

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23Cl2OP |

|---|---|

| Molecular Weight | 441.3 g/mol |

| IUPAC Name | (2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate |

| Standard InChI | InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 |

| Standard InChI Key | CXPHFFHMPLSNFC-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₂₅H₂₁Cl₂P·H₂O, with a molecular weight of 441.3 g/mol. Its hydrate form arises from the coordination of one water molecule to the phosphonium chloride core, enhancing stability under ambient conditions . The 2-chlorobenzyl group introduces steric and electronic effects that influence reactivity in coupling reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 18583-55-6 | |

| Molecular Formula | C₂₅H₂₁Cl₂P·H₂O | |

| Molecular Weight | 441.3 g/mol | |

| Purity (HPLC) | ≥98.0% | |

| Melting Point | 244°C |

Synthesis Protocols

Reaction Mechanism

The synthesis involves nucleophilic substitution between 2-chlorobenzyl bromide (C₆H₄ClCH₂Br) and triphenylphosphine (P(C₆H₅)₃) in acetone at 65–70°C for 24 hours. The reaction proceeds via an Sₙ2 mechanism, forming a phosphonium intermediate that precipitates as a white crystalline solid.

Purification and Yield

Post-reaction, the precipitate is filtered, washed with acetone and diethyl ether, and dried under vacuum to achieve >95% yield. The hydrate form is stabilized by storing the product in a desiccator .

Applications in Organic Synthesis

Wittig Olefination

As a Wittig reagent, this compound converts aldehydes and ketones into alkenes with high stereoselectivity. For example, it reacts with benzaldehyde to yield styrene derivatives:

Pharmaceutical Intermediates

In drug discovery, it facilitates the synthesis of α,β-unsaturated carbonyl compounds, which are precursors to anti-inflammatory and anticancer agents. Its electron-withdrawing chloro group enhances the electrophilicity of intermediates, accelerating cyclization reactions.

Physicochemical Properties

Thermal Stability

The compound decomposes at 244°C, as determined by differential scanning calorimetry (DSC) . Its hygroscopic nature necessitates storage in anhydrous environments to prevent hydrolysis .

Table 2: Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Decomposition Point | 244°C | |

| Solubility in Methanol | 50 mg/mL (transparent solution) | |

| Hygroscopicity | High |

Comparative Analysis with Isomeric Analogues

2-Chloro vs. 4-Chloro Isomers

Table 3: Isomer Comparison

| Property | 2-Chloro Isomer | 4-Chloro Isomer |

|---|---|---|

| CAS No. | 18583-55-6 | 1530-39-8 |

| Melting Point | 244°C | >300°C |

| Reactivity | Higher steric hindrance | Lower steric hindrance |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms a purity of ≥98.0%, with a retention time of 6.2 minutes using a C18 column and acetonitrile-water mobile phase .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.6–7.8 (m, 15H, P(C₆H₅)₃), 4.8 (s, 2H, CH₂), 3.2 (s, 1H, H₂O).

Future Research Directions

Ongoing studies explore its role in photoactive polymers and ionic liquids. Modified derivatives with fluorinated benzyl groups are being investigated for enhanced catalytic activity in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume